Parathion-ethyl D10

Overview

Description

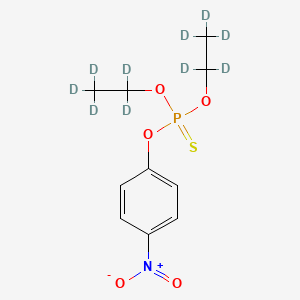

Parathion-ethyl D10, also known as O,O-Diethyl-d10 O-(4-nitrophenyl) phosphorothioate, is a stable isotope-labeled compound. It is primarily used as an analytical standard in various scientific research applications. The compound has a molecular formula of C10D10H4NO5PS and a molecular weight of 301.32 .

Mechanism of Action

Target of Action

Parathion-ethyl-d10, also known as Parathion-d10, is an organophosphate insecticide and acaricide . It shares a similar chemical structure with Parathion . The primary targets of Parathion-ethyl-d10 are the same as those of Parathion, which are the enzymes involved in the nervous system, particularly acetylcholinesterase . This enzyme plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter. By inhibiting this enzyme, Parathion-ethyl-d10 disrupts normal nerve function .

Mode of Action

Parathion-ethyl-d10 interacts with its targets by binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve synapses. The resulting overstimulation of nerves can cause a variety of symptoms, ranging from mild irritation to severe neurological damage .

Biochemical Pathways

The primary biochemical pathway affected by Parathion-ethyl-d10 is the cholinergic pathway . The accumulation of acetylcholine due to the inhibition of acetylcholinesterase leads to continuous stimulation of the neurons. This overstimulation can disrupt several downstream effects, including muscle contraction, heart rate, and other functions controlled by the nervous system .

Pharmacokinetics

Parathion is known to be highly soluble in water , suggesting that Parathion-ethyl-d10 may also have high water solubility, which could impact its bioavailability.

Result of Action

The primary result of Parathion-ethyl-d10’s action is the disruption of normal nerve function due to the overstimulation of neurons . This can lead to a range of symptoms, from mild irritation to severe neurological damage . In severe cases, exposure to Parathion-ethyl-d10 can be fatal .

Action Environment

The action, efficacy, and stability of Parathion-ethyl-d10 can be influenced by various environmental factors. As an organophosphate compound, it is used primarily in the agricultural sector . Its effectiveness can be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, its stability may be influenced by environmental conditions such as light, heat, and moisture .

Biochemical Analysis

Biochemical Properties

Parathion-ethyl-d10 plays a significant role in biochemical reactions. It is a polar compound that is extremely soluble in water . The extraction of polar compounds from polar matrices is possible with the use of the polyacrylate (PA) SPME fiber .

Temporal Effects in Laboratory Settings

It is known that organophosphates like Parathion-ethyl-d10 degrade over time, reducing their toxicity .

Metabolic Pathways

Parathion-ethyl-d10 is metabolized in the liver by the cytochrome P450 system. The primary metabolites are diethyl thiophosphoric acid and 4-nitrophenol .

Transport and Distribution

Parathion-ethyl-d10 is distributed throughout the body after absorption, with the highest concentrations typically found in fatty tissues due to its lipophilic nature .

Subcellular Localization

As a lipophilic compound, it is likely to be found in the cell membrane and other lipid-rich areas of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Parathion-ethyl D10 is synthesized through a multi-step process. The synthesis begins with the chlorination of diethyl dithiophosphoric acid to produce diethylthiophosphoryl chloride. This intermediate is then treated with sodium 4-nitrophenolate to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often subjected to rigorous quality control measures to meet analytical standards .

Chemical Reactions Analysis

Types of Reactions

Parathion-ethyl D10 undergoes several types of chemical reactions, including:

Oxidation: Conversion to its oxon analog.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Replacement of the ethoxy groups with other substituents.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.

Reduction: Commonly uses reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Often employs nucleophiles like thiols or amines under basic conditions.

Major Products

Oxidation: Produces paraoxon-ethyl D10.

Reduction: Yields amino derivatives.

Substitution: Forms various substituted phosphorothioates.

Scientific Research Applications

Parathion-ethyl D10 is widely used in scientific research, particularly in:

Chemistry: As an internal standard for gas chromatography and mass spectrometry.

Biology: Studying enzyme inhibition and metabolic pathways.

Medicine: Investigating the toxicological effects and antidote development.

Industry: Monitoring pesticide residues in environmental samples

Comparison with Similar Compounds

Similar Compounds

Parathion: The non-deuterated analog.

Parathion-methyl: A methylated version of parathion.

Paraoxon-ethyl: The oxidized form of parathion-ethyl.

Uniqueness

Parathion-ethyl D10 is unique due to its stable isotope labeling, which makes it particularly useful as an internal standard in analytical chemistry. This labeling allows for precise quantification and tracking in various analytical methods .

Biological Activity

Parathion-ethyl D10 is a derivative of the organophosphate pesticide parathion, known for its neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE). This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological profile, and relevant case studies.

This compound has the chemical formula and is characterized by its high solubility in water and lipophilicity, which facilitates its absorption in biological systems. The compound acts as a potent inhibitor of AChE, leading to an accumulation of acetylcholine in synaptic clefts, which results in overstimulation of cholinergic receptors.

Mechanisms of Neurotoxicity

The neurotoxic effects are mediated through several pathways:

- Inhibition of AChE : this compound inhibits AChE activity, leading to prolonged neurotransmitter action.

- Oxidative Stress : Exposure to this compound has been shown to increase reactive oxygen species (ROS), contributing to cellular damage. In vitro studies on human neuroblastoma cells (SH-SY5Y) demonstrated significant increases in ROS at concentrations as low as 5 µg/ml, with a notable reduction in mitochondrial membrane potential (MMP) observed at 10 µg/ml .

| Concentration (µg/ml) | ROS Increase | MMP Reduction (%) | Apoptosis Indicator |

|---|---|---|---|

| 0 | Control | - | - |

| 5 | Significant | - | Yes |

| 10 | Highly Significant | 58.2 | Yes |

Toxicological Profile

The toxicological profile of this compound indicates acute toxicity levels that pose significant health risks. The compound is classified as highly toxic with an LD50 value indicating that even small doses can be lethal. Studies have shown that exposure can lead to severe cholinergic symptoms, including respiratory distress and neurological impairment .

Case Studies

- Occupational Exposure : A study involving workers at a manufacturing plant reported significant reductions in red blood cell cholinesterase activity following exposure to this compound. At concentrations as low as 0.015 mg/m³, enzyme activity was inhibited by up to 56% .

- In Vitro Studies : Research using HepaRG cells demonstrated that this compound significantly inhibited cytochrome P450 3A4 activity, which is crucial for drug metabolism. The effective concentration required for a 50% inhibition was found to be 1.2 µM . This suggests that this compound not only affects cholinergic systems but also interferes with metabolic processes.

Research Findings

Recent studies have highlighted the need for alternative screening methods for organophosphate neurotoxicity due to ethical concerns surrounding animal testing. The use of human cell lines such as SH-SY5Y has been validated as an effective model for assessing neurotoxic effects and oxidative stress responses associated with organophosphate exposure .

Summary of Key Findings

- Neurotoxicity : this compound exhibits potent neurotoxic effects through AChE inhibition and oxidative stress induction.

- Cellular Impact : Significant increases in ROS and apoptosis markers were observed in neuronal cell lines exposed to the compound.

- Metabolic Interference : The compound affects cytochrome P450 enzymes, indicating broader implications for drug metabolism and potential interactions with other xenobiotics.

Properties

IUPAC Name |

(4-nitrophenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCNCVORNKJIRZ-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746784 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(4-nitrophenyl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350820-04-1 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(4-nitrophenyl) phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350820-04-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.